
N,N'-1,2-propanediylbis(4-chlorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-propanediylbis(4-chlorobenzamide), commonly known as PCMB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is known for its ability to modify proteins by reacting with sulfhydryl groups. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes.
Wirkmechanismus
PCMB reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. The reaction mechanism involves the attack of the sulfhydryl group on the carbonyl group of the benzamide ring, leading to the formation of a thioester intermediate. This intermediate can then undergo further reaction to form a disulfide bond or a covalent bond with the protein. The mechanism of action of PCMB is shown below:
Biochemical and Physiological Effects
PCMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of different enzymes by reacting with their sulfhydryl groups. For example, PCMB has been shown to inhibit the activity of the enzyme GAPDH by reacting with the sulfhydryl group at the active site of the enzyme. PCMB has also been shown to inhibit the activity of the enzyme cathepsin B by reacting with the sulfhydryl group at the active site of the enzyme. In addition, PCMB has been shown to induce apoptosis in different cell lines by modifying the function of different proteins.
Vorteile Und Einschränkungen Für Laborexperimente
PCMB has several advantages and limitations for lab experiments. One advantage is its specificity for sulfhydryl groups, which allows for the specific modification of proteins. Another advantage is its ability to modify protein function, which can provide insights into the mechanism of action of different proteins and enzymes. However, one limitation is its potential toxicity, which can affect the viability of cells or organisms. Another limitation is its potential non-specific reactions with other functional groups in proteins, which can lead to unwanted modifications.
Zukünftige Richtungen
PCMB has several potential future directions for research. One direction is the development of new PCMB derivatives with improved specificity or reduced toxicity. Another direction is the use of PCMB in combination with other protein modification reagents to investigate the function of different proteins and enzymes. Additionally, PCMB can be used to investigate the role of sulfhydryl groups in different biological processes, such as signal transduction or protein folding. Finally, PCMB can be used to investigate the mechanism of action of different drugs or therapeutic agents that target sulfhydryl groups in proteins.
Synthesemethoden
The synthesis of PCMB involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 1,2-diaminopropane to produce PCMB. The overall reaction scheme is shown below:
4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride
4-chlorobenzoyl chloride + 1,2-diaminopropane → PCMB
Wissenschaftliche Forschungsanwendungen
PCMB has been widely used in scientific research as a protein modification reagent. It reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes. For example, PCMB has been used to study the mechanism of action of the cysteine protease papain and the thiol protease cathepsin B. PCMB has also been used to modify the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in different organisms.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11(21-17(23)13-4-8-15(19)9-5-13)10-20-16(22)12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGXWATBQOFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)
![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)